3,5-dibromo-1-methyl-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C3H3Br2N3 . It is a derivative of 1,2,4-triazole, substituted with bromine atoms at positions 3 and 5, and a methyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the bromination of 1-methyl-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,5-dihydro-1-methyl-1H-1,2,4-triazole using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.
Major Products:
Scientific Research Applications
Chemistry: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a modulator of biological targets such as Rho-associated protein kinase (ROCK). It may have applications in the development of drugs for treating diseases like cancer and cardiovascular disorders .
Industry: The compound is also used in the development of materials with specific properties, such as flame retardants and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-methyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. For example, as a ROCK modulator, it may inhibit the activity of Rho-associated protein kinase, leading to downstream effects on cellular processes like contraction, motility, and proliferation . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the methyl group at position 1, which may affect its reactivity and biological activity.
3-Bromo-1-methyl-1H-1,2,4-triazole:
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar to the above but with the bromine atom at position 5.
Uniqueness: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole is unique due to the presence of two bromine atoms and a methyl group, which confer specific reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3,5-dibromo-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3/c1-8-3(5)6-2(4)7-8/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPQSGTTZLYWJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589379 |
Source
|
Record name | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23579-79-5 |
Source
|
Record name | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-1-methyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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